molecular formula C10H6N4 B14253332 5,5'-(Ethyne-1,2-diyl)dipyrimidine CAS No. 424838-43-7

5,5'-(Ethyne-1,2-diyl)dipyrimidine

Cat. No.: B14253332
CAS No.: 424838-43-7
M. Wt: 182.18 g/mol
InChI Key: ITQRRYPPEVHFTI-UHFFFAOYSA-N
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Description

Bis(5-pyrimidinyl)ethyne is a compound that features two pyrimidine rings connected by an ethyne (acetylene) linkage. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The ethyne linkage introduces a degree of rigidity and planarity to the molecule, which can influence its chemical reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-pyrimidinyl)ethyne typically involves coupling reactions that form the ethyne linkage between two pyrimidine rings. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for Bis(5-pyrimidinyl)ethyne are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(5-pyrimidinyl)ethyne can undergo various types of chemical reactions, including:

    Oxidation: The ethyne linkage can be oxidized under strong conditions, potentially leading to the formation of diketones.

    Reduction: The ethyne linkage can be reduced to form a single bond, converting the ethyne to an ethane linkage.

    Substitution: The pyrimidine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of Bis(5-pyrimidinyl)ethane.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

Bis(5-pyrimidinyl)ethyne has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Bis(5-pyrimidinyl)ethyne in biological systems involves its interaction with molecular targets such as enzymes and receptors. The ethyne linkage and pyrimidine rings can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-pyrimidinyl)ethyne: Similar structure but with pyrimidine rings at the 4-position.

    Bis(5-pyridyl)ethyne: Similar structure but with pyridine rings instead of pyrimidine.

    Bis(5-pyrimidinyl)methane: Similar structure but with a methane linkage instead of ethyne.

Uniqueness

Bis(5-pyrimidinyl)ethyne is unique due to the combination of the ethyne linkage and the pyrimidine rings, which confer specific electronic and steric properties. This uniqueness can influence its reactivity and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

424838-43-7

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

5-(2-pyrimidin-5-ylethynyl)pyrimidine

InChI

InChI=1S/C10H6N4/c1(9-3-11-7-12-4-9)2-10-5-13-8-14-6-10/h3-8H

InChI Key

ITQRRYPPEVHFTI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C#CC2=CN=CN=C2

Origin of Product

United States

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